Tridiphane

Overview

Description

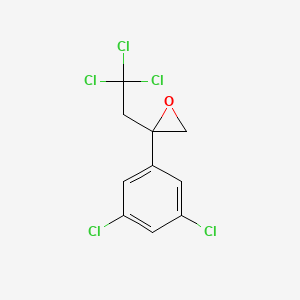

Tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) is an oxirane-class herbicide with phytotoxic activity. Its primary mode of action involves conjugation with reduced glutathione (GSH), catalyzed by glutathione S-transferase (GST), forming a conjugate that inhibits GST itself . This inhibition disrupts the detoxification of herbicides like atrazine, leading to a synergistic enhancement of their phytotoxicity . It is particularly effective in postemergence control of grass weeds such as giant foxtail (Setaria faberi) and large crabgrass (Digitaria sanguinalis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridiphane can be synthesized through the reaction of 3,5-dichlorophenylacetic acid with trichloroacetaldehyde in the presence of a base. The reaction typically involves the formation of an intermediate, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tridiphane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the oxirane ring.

Substitution: This compound can undergo substitution reactions where one or more of its chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions vary but often include derivatives of the original compound with altered functional groups, which can have different chemical and physical properties .

Scientific Research Applications

Herbicidal Applications

Tridiphane has been extensively studied for its effectiveness as a herbicide, particularly in enhancing the control of specific weed species.

Synergistic Effects with Other Herbicides

- Wild Oat Control : Research indicates that this compound significantly enhances the efficacy of atrazine and cyanazine against wild oats (Avena fatua). In greenhouse experiments, the combination of atrazine and cyanazine with this compound increased control rates from 40-55% to 90-95% when applied at specific rates (0.56 or 0.84 kg ai ha–1) . This synergistic effect allows for reduced herbicide usage while maintaining effective weed management.

Mechanism of Action

- This compound acts as a glutathione S-transferase inhibitor, which is crucial in the detoxification processes of plants. By inhibiting these enzymes, this compound may alter the degradation pathways of other herbicides, thus enhancing their effectiveness .

Ecotoxicological Studies

This compound's environmental impact has been a subject of investigation due to its potential effects on non-target organisms and ecosystems.

Toxicity Assessments

- Studies have highlighted that this compound is classified as a possible human carcinogen by the US Environmental Protection Agency . Its low volatility and potential for significant environmental persistence raise concerns about its ecological footprint.

Impact on Non-target Species

- Investigations into the ecotoxicological effects of this compound reveal that it can affect various organisms within agricultural settings. For instance, its application has been linked to alterations in soil and aquatic ecosystems due to its inhibitory effects on enzymatic processes in non-target species .

Metabolic Studies in Mammals

This compound has also been studied for its metabolic effects on mammals, particularly concerning liver function and enzyme activity.

Liver Enzyme Activity

- In animal studies involving mice treated with this compound, significant changes were observed in hepatic peroxisomes and various enzyme activities. For example, treatments at doses of 250 mg/kg resulted in increased liver weight and elevated activities of epoxide hydrolases and glutathione S-transferases . These findings suggest that this compound may influence metabolic pathways associated with detoxification and lipid metabolism.

Implications for Health

- The elevation of certain liver enzymes indicates potential hepatotoxicity and raises questions about the long-term implications of exposure to this compound in agricultural settings where it is used as an herbicide .

Summary Table of this compound Applications

Mechanism of Action

Tridiphane exerts its effects primarily by inhibiting the enzyme glutathione-S-transferase. This inhibition prevents the detoxification of certain herbicides, making them more effective against target weeds. The molecular target is the active site of the enzyme, where this compound binds and blocks its activity .

Comparison with Similar Compounds

Structural and Chemical Properties

Tridiphane vs. Indanofan

- This compound : Contains five chlorine atoms, contributing to environmental concerns .

- Indanofan: A structurally related oxirane herbicide developed to reduce chlorine content (only three chlorines), improving environmental safety .

Other Synergized Herbicides

- EPTC (S-ethyl dipropylthiocarbamate) : A thiocarbamate herbicide.

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A chloroacetamide herbicide.

- Atrazine : A triazine herbicide detoxified via GST-mediated pathways .

Table 1: Structural Comparison

| Compound | Class | Chlorine Atoms | Key Structural Features |

|---|---|---|---|

| This compound | Oxirane | 5 | Dichlorophenyl, trichloroethyl oxirane |

| Indanofan | Oxirane | 3 | Indane-fused oxirane |

| EPTC | Thiocarbamate | 0 | Thiocarbamate backbone |

| Alachlor | Chloroacetamide | 1 | Chloroacetamide, methoxymethyl group |

Mechanism of Action

- This compound : Dual action:

- Indanofan: Shares VLCFA inhibition but lacks significant GST inhibition, relying on direct phytotoxicity .

- EPTC and Alachlor : Primarily inhibit fatty acid elongation (VLCFA synthesis). Their efficacy is enhanced by this compound’s GST inhibition .

- Atrazine: Targets photosystem II.

Efficacy in Weed Control

Table 2: Herbicide Synergy with this compound

Indanofan Efficacy:

- Achieves 100% control of Echinochloa oryzicola at 100–150 g ai/ha, comparable to this compound but at lower environmental risk .

Table 3: Environmental Impact Comparison

Biological Activity

Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is a compound primarily utilized in agricultural applications as a pesticide. Its biological activity has been the subject of various studies, focusing on its effects on mammalian systems and its metabolic pathways. This article compiles findings from multiple research studies to present a comprehensive overview of the biological activity of this compound.

This compound is an epoxide that exhibits significant interactions with various enzymes involved in the metabolism of xenobiotics. It is metabolized primarily by epoxide hydrolases and glutathione S-transferases (GST), which play crucial roles in detoxifying harmful compounds.

- Epoxide Hydrolase Activity : this compound has been shown to increase the activity of cytosolic epoxide hydrolase (EH) in liver microsomes. A study indicated that administration of this compound resulted in elevated EH activity towards substrates like cis-stilbene oxide (CSO) and trans-stilbene oxide (TSO) in both microsomal and cytosolic fractions .

- Glutathione S-Transferase Activity : this compound also acts as a substrate for GST, although its specific activity for forming glutathione conjugates did not significantly change with clofibrate treatment, which is known to induce GST activity .

In Vivo Studies

Several in vivo studies have highlighted the biological effects of this compound on mammalian systems:

- Liver Effects : In male Swiss-Webster mice treated with this compound at doses of 100, 250, and 500 mg/kg for three days, there was a marked increase in liver weight and mitotic index, indicating cellular proliferation . The study also reported an increase in hepatic peroxisomes and changes in serum lipid profiles, including decreased cholesterol and triglyceride levels.

- Metabolic Pathways : The metabolism of this compound was further elucidated through kinetic studies, revealing that it is converted to this compound diol by microsomal EH with specific kinetic constants (Km = 65 µM and Vmax = 0.9 nmol/min/mg protein) .

Toxicological Considerations

This compound's classification as a pesticide necessitates an examination of its toxicity profile:

- Acute Toxicity : The acute toxicity of this compound has been evaluated through LD50 measurements, which provide insights into its potential risks to human health and the environment. The compound falls into varying toxicity classes depending on the exposure route (oral or dermal), with specific LD50 values indicating moderate hazard potential .

- Chronic Exposure Risks : Long-term exposure to pesticides like this compound has been associated with increased risks for certain health conditions. Epidemiological studies have suggested links between pesticide exposure and diseases such as Parkinson's disease and lymphoid neoplasms .

Case Studies

To illustrate the implications of this compound exposure, several case studies have been reviewed:

- Occupational Exposure : A population-based case-control study identified associations between occupational pesticide exposures and increased risks for lymphoid neoplasms. Specific pesticides were highlighted as contributing factors, warranting further investigation into their long-term health impacts .

- Phytotoxicity Research : Research aimed at understanding the phytotoxic effects of this compound demonstrated that certain protective agents could mitigate its harmful impacts on plant systems. This line of inquiry emphasizes the need for careful management of pesticide applications to minimize adverse ecological effects .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Epoxide Hydrolase Activity | Increased EH activity in liver microsomes following this compound administration |

| Glutathione S-Transferase Activity | This compound acts as a substrate but does not significantly alter GST activity with clofibrate |

| Liver Effects | Increased liver weight, mitotic index; changes in serum lipid levels |

| Toxicity Classification | Moderate hazard potential based on LD50 values |

| Health Risks | Associations with Parkinson's disease and lymphoid neoplasms from occupational exposure |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Tridiphane in agricultural products, and how can researchers optimize recovery rates?

- Methodology : Gas chromatography with tandem mass spectrometry (GC-MS/MS) coupled with the QuEChERS method is widely used for this compound detection. Recovery rates vary with concentration: for example, at 0.01 mg/kg, recovery is 70.4% (CV 9.7%), improving to 85.6% at 0.1 mg/kg . To optimize recovery, researchers should calibrate sample preparation steps (e.g., solvent selection, cleanup efficiency) and validate methods across multiple concentration levels. Matrix-matched calibration curves and internal standards can reduce variability.

Q. How does this compound’s chemical stability influence experimental design for ecotoxicological studies?

- Methodology : Stability tests under varying pH, temperature, and UV exposure are critical. For lab studies, controlled environmental chambers should simulate field conditions. Include degradation kinetics (e.g., half-life calculations) and degradation product identification using high-resolution mass spectrometry. Experimental replicates must account for matrix effects (e.g., soil vs. water) to ensure reproducibility .

Q. What are the key parameters for assessing this compound’s bioavailability in non-target organisms?

- Methodology : Use bioconcentration factors (BCFs) and bioassays (e.g., Daphnia magna or earthworm models). Measure uptake rates via LC-MS/MS in tissue samples. Include controls for metabolic transformation and consider lipid content in organisms, as hydrophobic compounds like this compound may accumulate differentially .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates of this compound across studies, and what statistical approaches validate these findings?

- Methodology : Discrepancies in recovery (e.g., 70.4% vs. 85.6% at different concentrations) may stem from matrix interference or extraction efficiency . Apply robust statistical frameworks:

- Use ANOVA to compare inter-laboratory variability.

- Implement sensitivity analysis to identify critical parameters (e.g., solvent polarity, centrifugation speed).

- Triangulate data with alternative detection methods (e.g., HPLC-UV) to confirm accuracy .

Q. What methodological considerations are critical when integrating multi-omics approaches to study this compound’s metabolic pathways?

- Methodology : Combine transcriptomics (gene expression in exposed organisms), metabolomics (pathway disruption), and proteomics (enzyme inhibition). Use bioinformatics tools like KEGG pathway analysis to map interactions. Validate findings with in vitro assays (e.g., cytochrome P450 inhibition tests). Ensure cross-platform data normalization to address technical variability .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity in aquatic ecosystems?

- Methodology : Establish microcosm/mesocosm systems with controlled this compound dosing. Monitor endpoints like population dynamics, biomarker responses (e.g., acetylcholinesterase inhibition), and sediment retention. Use time-series analysis to model cumulative effects. Include reference compounds (e.g., other herbicides) to contextualize toxicity thresholds .

Q. Data Reliability and Interpretation

Q. What strategies mitigate high variability (e.g., CV >15%) in this compound residue analysis?

- Methodology : For CV reduction:

- Optimize homogenization techniques to ensure sample uniformity.

- Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects.

- Increase sample replicates (n ≥ 6) and apply Grubbs’ test to exclude outliers .

Q. How can researchers address gaps in this compound’s mode of action studies using computational models?

- Methodology : Employ molecular docking simulations to predict enzyme binding (e.g., glutathione-S-transferase inhibition). Validate with in vitro enzymatic assays and compare with structural analogs (e.g., tridimefon). Cross-reference with transcriptomic data to identify disrupted pathways .

Q. Ethical and Methodological Compliance

Q. What protocols ensure ethical compliance when studying this compound’s impact on agricultural workers?

- Methodology : Follow institutional review board (IRB) guidelines for human subjects. Use anonymized questionnaires with validated exposure metrics (e.g., urinary metabolite levels). Include informed consent forms and address non-response bias through follow-up surveys .

Q. How should researchers structure a literature review to identify gaps in this compound’s ecotoxicological data?

- Methodology : Systematically search databases (e.g., PubMed, Web of Science) using keywords like "this compound AND degradation AND toxicity." Apply PRISMA guidelines for inclusion/exclusion criteria. Categorize findings by endpoints (e.g., genotoxicity, endocrine disruption) and highlight understudied areas (e.g., soil microbial communities) .

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl5O/c11-7-1-6(2-8(12)3-7)9(5-16-9)4-10(13,14)15/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZHOAONZVJLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024365 | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58138-08-2 | |

| Record name | Tridiphane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridiphane [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridiphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDIPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5677LQE6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.